molecular formula C22H23N3O2 B14923299 2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide

2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide

Cat. No.: B14923299
M. Wt: 361.4 g/mol
InChI Key: PSMXHHBSLGHMRV-HZHRSRAPSA-N
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Description

2-(2-Methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide is a hydrazide derivative featuring a methoxyanilino substituent and a naphthylmethylene group. Hydrazides are renowned for their versatility in organic synthesis and biological applications, particularly due to their ability to form stable complexes and participate in hydrogen bonding. The naphthyl group introduces steric bulk and aromaticity, which may affect crystallinity and π-π stacking in solid-state structures .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]butanamide

InChI

InChI=1S/C22H23N3O2/c1-3-19(24-20-13-6-7-14-21(20)27-2)22(26)25-23-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-15,19,24H,3H2,1-2H3,(H,25,26)/b23-15+

InChI Key

PSMXHHBSLGHMRV-HZHRSRAPSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide, with the chemical formula C18_{18}H20_{20}N4_{4}O, is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group, an aniline moiety, and a naphthylmethylene structure, which may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In particular, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of this hydrazone derivative. It has been shown to reduce pro-inflammatory cytokine levels in animal models of inflammation. This suggests a potential therapeutic role for the compound in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound indicate that it may possess anticancer properties. Cell viability assays have revealed that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms may involve the activation of caspases and modulation of apoptotic signaling pathways.

Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505565
1008085

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: Cytotoxicity Evaluation

Cytotoxicity was evaluated using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited significant cytotoxic effects with IC50_{50} values indicating strong potential for further development as an anticancer agent.

Cell LineIC50_{50} (µM)
MCF-715
A54920

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide ():

  • Substituents: Two methyl groups on phenyl rings.
  • Dihedral angle between aromatic rings: 88.45°, reducing conjugation.
  • Lacks electron-donating methoxy groups, leading to lower solubility compared to methoxy-containing analogues .

N'-(1H-Indol-3-ylmethylene)-2-(4-methoxyanilino)butanohydrazide (): Substituents: Indole ring (electron-rich) and 4-methoxyanilino. Molecular weight: 350.41 g/mol vs. 365.47 g/mol for N'-(3-allyl-2-hydroxybenzylidene)-2-(2,4-dimethylanilino)butanohydrazide (). Indole’s planar structure may enhance π-π interactions compared to naphthyl groups .

Hydrazones with Tricyanovinyl Groups (): Absorption spectra show bathochromic shifts in polar solvents (e.g., λmax increases by ~20 nm in DMF vs. hexane). DFT calculations indicate E-isomer dominance (except System 3), contrasting with hydrazides lacking cyano groups .

Table 1: Substituent Impact on Key Properties

Compound Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-methoxyanilino, naphthyl ~350–365* High steric bulk, moderate electron donation
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide 2,4-dimethyl, 2-methylbenzylidene 296.36 Reduced solubility, planar structure
N'-(1H-Indol-3-ylmethylene)-2-(4-methoxyanilino)butanohydrazide 4-methoxyanilino, indole 350.41 Enhanced π-π interactions, higher polarity

*Estimated based on similar compounds.

Spectroscopic and Thermodynamic Properties

  • FTIR Signatures :
    • NH stretches: ~3200–3260 cm⁻¹ (), consistent across hydrazides.
    • C=N stretches: 1603–1611 cm⁻¹ (), slightly lower than benzohydrazides (1620–1650 cm⁻¹) due to conjugation differences .
  • DFT Stability :
    • E-isomers are generally more stable in hydrazides (). The naphthyl group in the target compound may stabilize specific conformers via steric effects .

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